N-[2-(3,4-dimethoxyphenyl)ethyl]-2-[3-(3-methoxyphenyl)-6-oxopyridazin-1(6H)-yl]acetamide, with the CAS number 922862-07-5, is a complex organic compound characterized by its unique molecular structure. The molecular formula for this compound is C23H25N3O5, which corresponds to a molecular weight of 423.46 g/mol . This compound belongs to the class of pyridazine derivatives and is notable for its potential therapeutic applications.
The compound can be sourced from various chemical suppliers and databases, including ChemicalBook and PubChem, which provide detailed information about its properties and synthesis . In terms of classification, it falls under the category of organic compounds containing a pyridazine ring, which is a six-membered heterocyclic compound featuring two nitrogen atoms within the ring structure.
The synthesis of N-[2-(3,4-dimethoxyphenyl)ethyl]-2-[3-(3-methoxyphenyl)-6-oxopyridazin-1(6H)-yl]acetamide typically involves multi-step organic reactions. While specific synthetic pathways for this compound are not extensively documented, similar compounds often utilize methods such as:
The synthesis may require reagents such as acetic anhydride for acetylation and specific catalysts to facilitate cyclization reactions. The use of microwave irradiation has been reported to enhance reaction rates and yields in similar synthetic processes .
The molecular structure of N-[2-(3,4-dimethoxyphenyl)ethyl]-2-[3-(3-methoxyphenyl)-6-oxopyridazin-1(6H)-yl]acetamide features:
The structural representation can be derived from its SMILES notation: CC(C1=CC(=C(C=C1OC)OC)C2=NN=C(C=C2)C(=O)N(C)C)
, indicating the connectivity of atoms within the molecule .
The reactivity of this compound can be explored through various chemical reactions typical of amides and heterocycles. Potential reactions include:
Reactions may also involve coupling with other aromatic systems or functional groups, leading to derivatives with enhanced biological activity or altered solubility profiles .
Key physical properties include:
Relevant chemical properties include:
N-[2-(3,4-dimethoxyphenyl)ethyl]-2-[3-(3-methoxyphenyl)-6-oxopyridazin-1(6H)-yl]acetamide has potential applications in medicinal chemistry due to its structural features that may confer biological activity. Research into similar compounds indicates possible uses in:
Continued research into this compound could reveal further therapeutic potentials and applications in drug development.
CAS No.: 1164-45-0
CAS No.: 116383-34-7
CAS No.: 42599-90-6
CAS No.:
CAS No.: 100502-66-7
CAS No.: